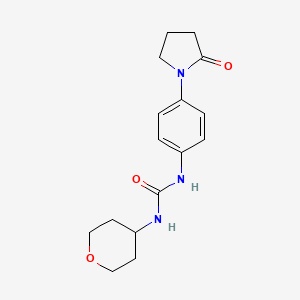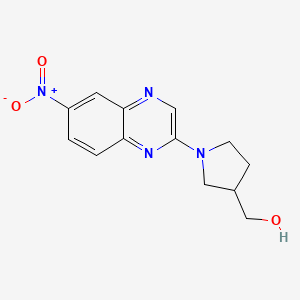![molecular formula C21H22N2O5S2 B2409562 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide CAS No. 1251583-33-1](/img/structure/B2409562.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound ‘3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide’ is a versatile material used in scientific research1. Its diverse applications range from drug development to materials science, making it a valuable compound for innovation1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular formula of this compound is C21H28N2O4S22. The molecular weight is 436.592.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the current resources.科学的研究の応用
Gewald Reaction and Organocatalysis
A study highlights a facile four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This process utilizes ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur, showcasing the compound's role in the synthesis of thiophene derivatives under mild conditions (Abaee & Cheraghi, 2013).
Synthesis of N-methoxy-N-methylamides
Another research focus is on the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide and thiophenol. The study presents a method for homologating alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, indicating the compound's utility in organic synthesis (Beney, Boumendjel, & Mariotte, 1998).
Antibacterial and Antifungal Activities
Research on two biologically active thiophene-3-carboxamide derivatives reveals antibacterial and antifungal activities. These compounds exhibit specific molecular interactions and structural conformations conducive to their biological activity, highlighting the potential pharmaceutical applications of thiophene carboxamide derivatives (Vasu et al., 2005).
Controlled Synthesis for Material Science
A study on the controlled synthesis of polyfunctionalized pyrrole and thiophene from the same precursor underscores the compound's significance in material science. This research demonstrates dual reactivity controlled by the catalyst's nature, yielding chemoselective products with potential applications in organic electronics and photonics (Nedolya et al., 2017).
Antimicrobial and Antiproliferative Derivatives
Another area of interest is the synthesis of thiazoles and their fused derivatives with antimicrobial activities. The study investigates the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to yield derivatives exhibiting in vitro antimicrobial activity against bacterial and fungal isolates, showcasing the compound's role in developing new antimicrobial agents (Wardkhan et al., 2008).
Tumor Cell Selectivity
Research into 5-alkyl-2-amino-3-methylcarboxylate thiophenes illustrates pronounced anti-proliferative activity and tumor cell selectivity. This study identifies a novel class of tumor-selective compounds that preferentially inhibit the proliferation of specific tumor cell types, offering insights into the compound's potential in targeted cancer therapy (Thomas et al., 2017).
Safety And Hazards
将来の方向性
While specific future directions are not mentioned, the compound’s diverse applications in scientific research suggest potential for further exploration1.
Please note that this information is based on the limited resources available and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a subject matter expert.
特性
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-28-18-11-7-16(8-12-18)23(2)30(25,26)19-13-14-29-20(19)21(24)22-15-5-9-17(27-3)10-6-15/h5-14H,4H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCCIHBXEWNRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
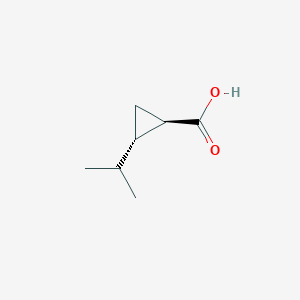

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
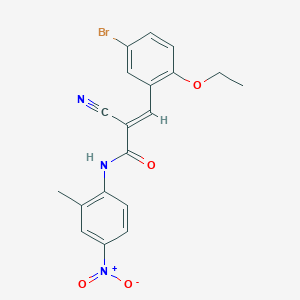
![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)
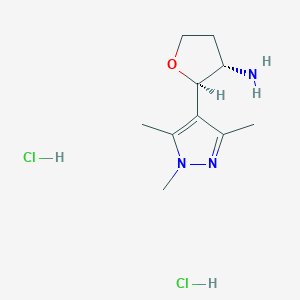
![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)
